molecular formula C4H8S2 B146892 1,3-Dithiane CAS No. 505-23-7

1,3-Dithiane

Cat. No.: B146892
CAS No.: 505-23-7
M. Wt: 120.2 g/mol
InChI Key: WQADWIOXOXRPLN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Dithiane is primarily used as a protective group for carbonyl compounds in organic synthesis . It targets carbonyl compounds, which include aldehydes and ketones .

Mode of Action

This compound interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . This reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This conversion can be achieved using a variety of catalysts, including yttrium triflate, tungstophosphoric acid, and p-toluenesulfonic acid . The process often requires harsh conditions and is usually performed in the late synthetic stage .

Pharmacokinetics

Its molecular weight is 120236 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the protection of carbonyl compounds through the formation of thioacetals . This protection is crucial in organic synthesis, as it prevents unwanted reactions from occurring at the carbonyl site . The protective group can later be removed under specific conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound . Additionally, the presence of certain catalysts can enhance the efficiency of the thioacetalization process . The use of a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst, for example, has been shown to offer high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Biochemical Analysis

Biochemical Properties

1,3-Dithiane can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It interacts with various biomolecules, including enzymes and proteins, to exert its biochemical effects .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

1,3-Dithiane can be synthesized by the reaction of 1,3-propanedithiol with formaldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the cyclic thioacetal structure .

Synthetic Route:

    Reactants: 1,3-propanedithiol and formaldehyde

    Catalyst: Acid catalyst (e.g., hydrochloric acid)

    Conditions: The reaction is typically carried out at room temperature.

Industrial Production Methods:

Chemical Reactions Analysis

1,3-Dithiane undergoes various types of chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate, osmium tetroxide, chromium trioxide

    Conditions: Typically carried out in an organic solvent such as dichloromethane

    Products: Oxidized derivatives of this compound

Reduction:

    Reagents: Hydrogen gas with nickel or rhodium catalysts, zinc with hydrochloric acid, lithium aluminum hydride

    Conditions: Reduction reactions are often carried out under mild conditions to avoid over-reduction

    Products: Reduced forms of this compound

Substitution:

    Reagents: Alkyl halides, sulfonates, triflates

    Conditions: Reactions are typically carried out in the presence of a base such as lithium diisopropylamide

    Products: Substituted dithiane derivatives

Major Products:

Comparison with Similar Compounds

    1,2-Dithiane: An isomer with sulfur atoms at the 1 and 2 positions.

    1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.

    1,3-Dithiolane: A similar compound with a five-membered ring structure.

Uniqueness of 1,3-Dithiane:

Properties

IUPAC Name

1,3-dithiane
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InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8S2
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DSSTOX Substance ID

DTXSID40198516
Record name 1,3-Dithiane
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Molecular Weight

120.2 g/mol
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Physical Description

White crystalline powder with a stench; [Alfa Aesar MSDS], Solid
Record name 1,3-Dithiane
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CAS No.

505-23-7
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Melting Point

54 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dithiane?

A1: this compound has the molecular formula C4H8S2 and a molecular weight of 120.23 g/mol.

Q2: What is the conformational preference of this compound?

A2: this compound primarily exists in a chair conformation, similar to cyclohexane. This has been confirmed by X-ray crystallography and spectroscopic studies. []

Q3: How does the presence of substituents at the 2-position affect the conformation of this compound?

A3: Substituents at the 2-position of this compound generally prefer to occupy the axial position due to stereoelectronic effects. This preference has been observed for various substituents, including alkyl, aryl, and silyl groups. [, , ]

Q4: How does the incorporation of a sulfur atom into the ring structure of 1,3-dioxane affect its liquid crystal properties?

A4: Replacing an oxygen atom in 1,3-dioxane with sulfur to form this compound generally lowers the transition temperatures of the nematic to isotropic transitions. This is observed in both monomeric and polymeric systems. []

Q5: Does the sulfur oxidation state in this compound derivatives impact NMR coupling constants?

A5: Yes, theoretical and experimental studies show that oxidation of sulfur atoms in this compound derivatives significantly influences long-range 4J(HH) coupling constants. This is attributed to hyperconjugative interactions involving the S=O group. []

Q6: What is the significance of this compound in organic synthesis?

A6: this compound is widely employed as a protecting group for carbonyl compounds and as an acyl anion equivalent in organic synthesis. [, , ]

Q7: How can 1,3-dithianes be deprotonated and what is the reactivity of the resulting anion?

A7: 1,3-Dithianes can be readily deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-dithiane is a versatile nucleophile and reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. [, , ]

Q8: Can 2-chloro-1,3-dithiane be used as a formyl cation equivalent?

A8: Yes, 2-chloro-1,3-dithiane acts as a convenient formyl cation equivalent. It reacts with Grignard reagents, enamines, and other nucleophiles to provide substituted 1,3-dithianes, which can be subsequently hydrolyzed to aldehydes. [, ]

Q9: How can 1,3-dithianes be converted back to carbonyl compounds?

A9: this compound protecting groups can be removed under oxidative conditions using reagents like mercury(II) oxide (HgO), cerium(IV) ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). []

Q10: Can 1,3-dithianes be used in transition-metal-catalyzed asymmetric reactions?

A10: Yes, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as nucleophiles have been reported. These reactions provide access to enantioenriched products with excellent yields and selectivity. []

Q11: Describe a pot-economical approach to synthesize α-thioether ketones and orthothioesters.

A11: Treating 2-aryl-1,3-dithianes with n-BuLi under air exposure results in an autoxidative condensation, yielding α-thioether ketones and orthothioesters in good yields. This method efficiently utilizes three molecules of the starting this compound, minimizing waste generation. []

Q12: How can 1,3-dithianes be used as ligands in coordination chemistry?

A12: 1,3-Dithianes can act as bridging ligands in the construction of coordination polymers. They typically coordinate to metal centers through their sulfur atoms. []

Q13: How does the substituent on the this compound ring influence the structure of copper(I) coordination polymers?

A13: The substituent at the 2-position of this compound significantly impacts the dimensionality and overall architecture of copper(I) coordination polymers. Different substituents lead to varying coordination modes and result in the formation of diverse 0D to 3D networks. []

Q14: What is the role of reaction conditions in determining the structure of coordination polymers based on this compound ligands?

A14: Reaction conditions, such as solvent and temperature, also play a crucial role in controlling the self-assembly process and determining the final structure of coordination polymers. []

Q15: Have organolanthanide complexes containing a σ-bonded this compound been reported?

A15: Yes, new organolanthanide complexes, such as [M(C5H4But)2(C4H7S2-1,3)]·LiCl·2thf (M = Lu or Y), featuring a σ-bond between the lanthanide metal center and the 2-carbon atom of this compound have been synthesized and structurally characterized. []

Q16: Are there any examples of this compound derivatives exhibiting biological activity?

A16: Yes, certain 5-dimethylamino-1,3-dithiane derivatives substituted with electron-withdrawing groups at the 2-position have demonstrated promising insecticidal and acaricidal activities. []

Q17: What is the proposed mechanism of action for the insecticidal activity of 5-dimethylamino-1,3-dithiane derivatives?

A17: It is suggested that these this compound derivatives act as prodrugs and are metabolized in vivo to nereistoxin, a potent neurotoxin found in marine worms. []

Q18: Can 1,3-dithianes be enantioselectively oxidized to chiral sulfoxides?

A18: Yes, modified Sharpless sulfoxidation conditions using titanium tetraisopropoxide (Ti(OiPr)4), diethyl L-(+)-tartrate, and tert-butyl hydroperoxide have been successfully employed for the enantioselective oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides. [, ]

Q19: How does the substituent at the 2-position affect the enantioselectivity of this compound oxidation?

A19: The enantioselectivity of the Sharpless sulfoxidation is significantly influenced by the nature of the substituent at the 2-position of this compound. Different substituents can lead to variations in the steric and electronic environment around the sulfur atom, affecting the approach of the oxidizing agent. []

Q20: Has the in vitro metabolism of this compound derivatives been investigated?

A20: Yes, studies on theophylline derivatives containing this compound, 1,3-oxathiolane, and 1,3-dioxane rings showed that metabolic transformations occur regioselectively at the 7-cycloalkyl side chain. Notably, only the 1,3-dioxane derivative underwent enzymatic ring cleavage, while the thioacetal derivatives were metabolized through sulfur oxidation. []

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